![molecular formula C7H6BrNO2 B018961 4-Amino-2-bromobenzoic acid CAS No. 2486-52-4](/img/structure/B18961.png)
4-Amino-2-bromobenzoic acid
Overview
Description
4-Amino-2-bromobenzoic acid is a chemical compound with the CAS Number: 2486-52-4 . Its molecular weight is 216.03 and its IUPAC name is 4-amino-2-bromobenzoic acid . The compound contains a total of 17 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The InChI code for 4-Amino-2-bromobenzoic acid is 1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) . This indicates the presence of a bromine atom at the 2nd position and an amino group at the 4th position on the benzene ring, along with a carboxylic acid group .Physical And Chemical Properties Analysis
4-Amino-2-bromobenzoic acid is an off-white solid . It has a molecular weight of 216.03 .Scientific Research Applications
Organic Synthesis
4-Amino-2-bromobenzoic acid is used as an important raw material and intermediate in organic synthesis . It can be used to synthesize a variety of complex organic compounds.
Pharmaceuticals
In the pharmaceutical industry, 4-Amino-2-bromobenzoic acid can be used to synthesize new drugs . Its unique structure makes it a valuable component in the development of novel pharmaceuticals.
Agrochemicals
4-Amino-2-bromobenzoic acid can also be used in the synthesis of agrochemicals . These chemicals include pesticides, herbicides, and fertilizers that help in crop protection and enhancement.
Dye Manufacturing
The compound is used in the manufacture of dyes . The presence of the amino group (-NH2) and the carboxylic acid group (-COOH) in its structure allows it to bind with different colorants and pigments.
Biochemical Research
4-Amino-2-bromobenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Metabolic Studies
4-Amino-2-bromobenzoic acid can be used to study the metabolic fate of bromobenzoic acids in rat hepatocytes . It can be used in bromine-specific detection of the metabolites of bromobenzoic acid in the urine and bile of rats by inductively coupled plasma mass spectrometry .
Safety and Hazards
4-Amino-2-bromobenzoic acid is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a POISON CENTER or doctor/physician if you feel unwell and rinse mouth .
Mechanism of Action
Target of Action
It’s worth noting that bromobenzoic acids are often used as building blocks in the synthesis of various nitrogen heterocycles .
Mode of Action
Bromobenzoic acids are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 4-Amino-2-bromobenzoic acid could potentially be replaced by an organoboron group in such reactions .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it may play a role in the synthesis of various organic compounds .
Result of Action
As a building block in organic synthesis, its primary role may be in the formation of more complex molecules .
Action Environment
The action of 4-Amino-2-bromobenzoic acid, like many chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
It is primarily used as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions
properties
IUPAC Name |
4-amino-2-bromobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBXIOGPHBWBFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20315300 | |
Record name | 4-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-bromobenzoic acid | |
CAS RN |
2486-52-4 | |
Record name | 2486-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-2-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-Bromobenzenoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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